![molecular formula C9H7N3S B3070655 6-(Pyridin-2-yl)pyridazine-3-thiol CAS No. 1005036-25-8](/img/structure/B3070655.png)
6-(Pyridin-2-yl)pyridazine-3-thiol
Overview
Description
6-(Pyridin-2-yl)pyridazine-3-thiol, also known as PPT, is a heterocyclic compound with potential applications in scientific research. The molecule is characterized by a pyridazine ring fused with a pyridine ring and a thiol group attached to the 3-position of the pyridazine ring.
Scientific Research Applications
Anticancer Activity via PI3Kα Inhibition
The aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer. Researchers have designed and synthesized a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives , including 6-(Pyridin-2-yl)pyridazine-3-thiol . These compounds exhibit submicromolar inhibitory activity against various tumor cell lines. Notably, compound 13k stands out as the most potent, with IC50 values ranging from 0.09 μM to 0.43 μM against all tested cell lines. Furthermore, 13k induces cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM. This suggests that 6-(Pyridin-2-yl)pyridazine-3-thiol could serve as a lead compound for PI3Kα inhibitor development .
Anti-Fibrosis Activity
In a screening study, some derivatives of 6-(Pyridin-2-yl)pyridazine-3-thiol displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic conditions .
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
The compound can be used as a precursor for synthesizing N-(pyridin-2-yl)amides. These amides have diverse applications in organic synthesis, drug discovery, and materials science. The mild and metal-free reaction conditions make this route attractive .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
The compound interacts with its targets through a process involving the acceptance of electrons. It interacts with thiol to accept one electron and produces an organosulfur radical . The compound ultimately accepts two electrons to form H2pytz and is capable of oxidizing 2 equivalents of thiols .
Biochemical Pathways
It’s known that the compound can influence the oxidation of thiols, which are involved in various biochemical processes .
Result of Action
The compound’s interaction with thiols suggests it could influence processes regulated by these molecules .
properties
IUPAC Name |
3-pyridin-2-yl-1H-pyridazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYAZVOIPRLHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282614 | |
Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-2-yl)pyridazine-3-thiol | |
CAS RN |
1005036-25-8 | |
Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005036-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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